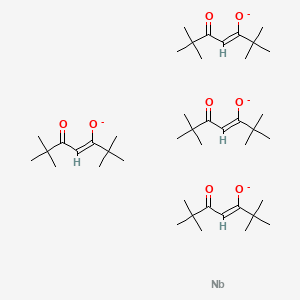
niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a complex organometallic compound that combines the transition metal niobium with an organic ligand. Niobium, identified by its atomic number 41, is a soft, grey, crystalline, ductile transition metal in the periodic table . The organic ligand, (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate, is a derivative of heptenone, characterized by its unique structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of niobium pentachloride with the organic ligand under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the following steps:
- Dissolution of niobium pentachloride in THF.
- Addition of the organic ligand to the solution.
- Stirring the mixture at a specific temperature, usually around 0-25°C, for several hours.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
Industrial production of niobium compounds, including this compound, often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides, which are useful in catalysis and other applications.
Substitution: The organic ligand can be substituted with other ligands, leading to the formation of different niobium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions include niobium oxides, reduced niobium complexes, and substituted niobium compounds. These products have diverse applications in catalysis, materials science, and other fields .
Scientific Research Applications
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its anti-cancer properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves its interaction with specific molecular targets and pathways. The compound can bind to metal centers in enzymes, altering their activity and leading to various biological effects. In catalysis, the niobium center facilitates the activation of substrates, promoting chemical transformations through coordination and electron transfer mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other niobium complexes with different organic ligands, such as niobium pentachloride complexes and niobium alkoxides .
Uniqueness
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its specific ligand structure, which imparts distinct reactivity and properties. The presence of the (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligand enhances the compound’s stability and solubility, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C44H76NbO8-4 |
|---|---|
Molecular Weight |
826.0 g/mol |
IUPAC Name |
niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/4C11H20O2.Nb/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7,12H,1-6H3;/p-4/b4*8-7-; |
InChI Key |
WYTIGJVEVROCSD-DNSQIVDOSA-J |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Nb] |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


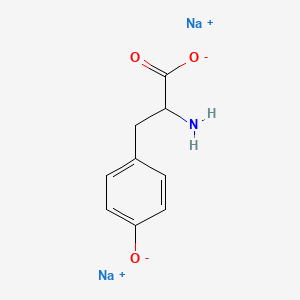
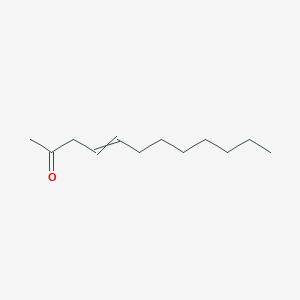
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
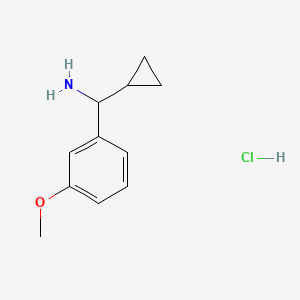
![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)
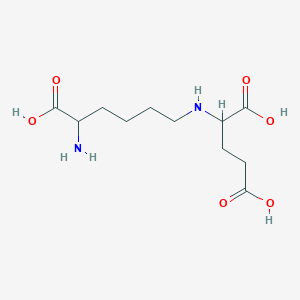
![(2R,3S,5R)-5-(4,5-dihydroimidazo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B15285579.png)
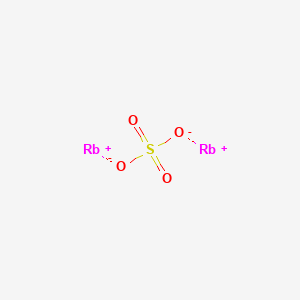
![(15-Ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl)methanol](/img/structure/B15285587.png)
![8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)
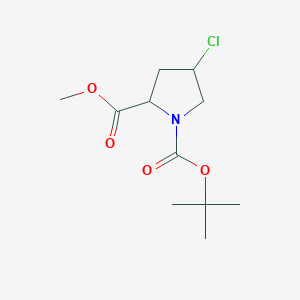

![4-[(2-Fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15285608.png)
